N-cyclooctylpyrazine-2-carboxamide
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Overview
Description
N-cyclooctylpyrazine-2-carboxamide is a chemical compound with the molecular formula C13H19N3O It is a derivative of pyrazinecarboxamide, characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated flow chemistry techniques to ensure consistent production. These methods allow for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound amine derivatives .
Scientific Research Applications
N-cyclooctylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of pyrazine derivatives with biological targets, aiding in the design of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-cyclooctylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in pathogens. This inhibition occurs through the binding of the compound to key enzymes or receptors, disrupting normal cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazinecarboxamide structure.
N-cyclohexylpyrazine-2-carboxamide: Another derivative with a cyclohexyl group instead of a cyclooctyl group.
N-phenylpyrazine-2-carboxamide: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
N-cyclooctylpyrazine-2-carboxamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
N-cyclooctylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(12-10-14-8-9-15-12)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXMPNTIYFYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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